molecular formula C8H16N2O3S B13013402 N-(3-((1,1-Dioxidothietan-3-yl)amino)propyl)acetamide

N-(3-((1,1-Dioxidothietan-3-yl)amino)propyl)acetamide

Katalognummer: B13013402
Molekulargewicht: 220.29 g/mol
InChI-Schlüssel: QZZYVRDXNYTPKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-((1,1-Dioxidothietan-3-yl)amino)propyl)acetamide is a chemical compound with a unique structure that includes a dioxidothietane ring

Vorbereitungsmethoden

The synthesis of N-(3-((1,1-Dioxidothietan-3-yl)amino)propyl)acetamide typically involves the reaction of 3-aminopropylamine with 1,1-dioxidothietane. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful formation of the desired product . Industrial production methods may involve scaling up this reaction using continuous flow reactors to maintain consistent quality and yield.

Analyse Chemischer Reaktionen

N-(3-((1,1-Dioxidothietan-3-yl)amino)propyl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-(3-((1,1-Dioxidothietan-3-yl)amino)propyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of N-(3-((1,1-Dioxidothietan-3-yl)amino)propyl)acetamide involves its interaction with specific molecular targets. The dioxidothietane ring is believed to play a crucial role in its activity, potentially interacting with enzymes or receptors in biological systems. These interactions can lead to changes in cellular pathways and processes, contributing to the compound’s effects .

Vergleich Mit ähnlichen Verbindungen

N-(3-((1,1-Dioxidothietan-3-yl)amino)propyl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dioxidothietane ring, which imparts distinct chemical and biological properties that are not observed in its analogs.

Eigenschaften

Molekularformel

C8H16N2O3S

Molekulargewicht

220.29 g/mol

IUPAC-Name

N-[3-[(1,1-dioxothietan-3-yl)amino]propyl]acetamide

InChI

InChI=1S/C8H16N2O3S/c1-7(11)9-3-2-4-10-8-5-14(12,13)6-8/h8,10H,2-6H2,1H3,(H,9,11)

InChI-Schlüssel

QZZYVRDXNYTPKB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NCCCNC1CS(=O)(=O)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.